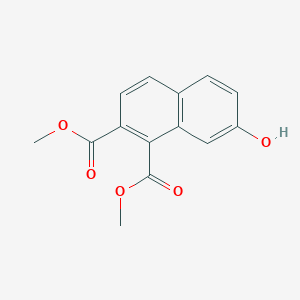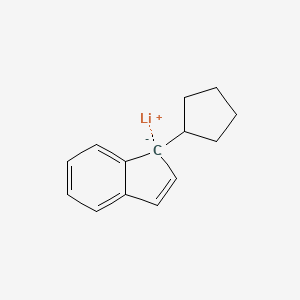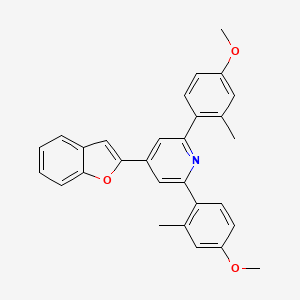
4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine is a complex organic compound that features a benzofuran moiety attached to a pyridine ring, which is further substituted with methoxy and methylphenyl groups
Méthodes De Préparation
The synthesis of 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, which is then coupled with a pyridine derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine include other benzofuran derivatives and pyridine-based compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been studied for their potential as CDK2 inhibitors .
Propriétés
Numéro CAS |
521958-80-5 |
|---|---|
Formule moléculaire |
C29H25NO3 |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
4-(1-benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine |
InChI |
InChI=1S/C29H25NO3/c1-18-13-22(31-3)9-11-24(18)26-15-21(29-17-20-7-5-6-8-28(20)33-29)16-27(30-26)25-12-10-23(32-4)14-19(25)2/h5-17H,1-4H3 |
Clé InChI |
YBXAETRMIXAYQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C4=CC5=CC=CC=C5O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



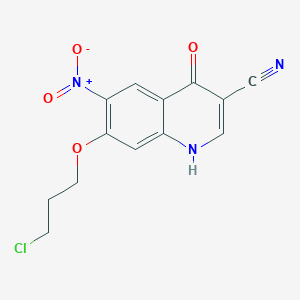
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
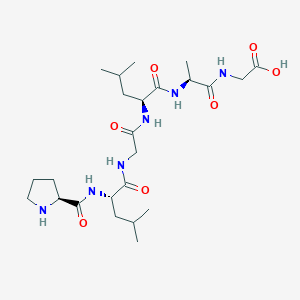
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
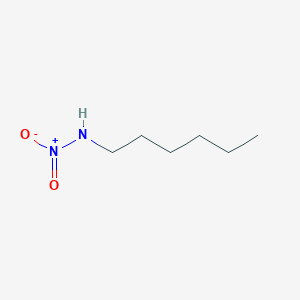
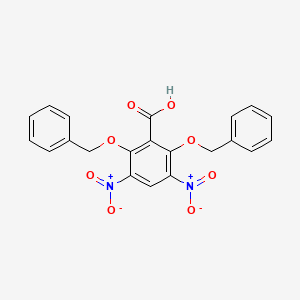
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)
